molecular formula C21H33N3O B5378725 3,7-dimethyl-11-[(2S)-2-phenylbutanoyl]-3,7,11-triazaspiro[5.6]dodecane

3,7-dimethyl-11-[(2S)-2-phenylbutanoyl]-3,7,11-triazaspiro[5.6]dodecane

Cat. No. B5378725
M. Wt: 343.5 g/mol
InChI Key: XMLKCOIBMZIBRK-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,7-dimethyl-11-[(2S)-2-phenylbutanoyl]-3,7,11-triazaspiro[5.6]dodecane, also known as JNJ-40411813, is a novel drug candidate that has been developed for the treatment of various neurological disorders. It belongs to the class of compounds known as spirocyclic piperidines and has shown promising results in preclinical studies.

Mechanism of Action

3,7-dimethyl-11-[(2S)-2-phenylbutanoyl]-3,7,11-triazaspiro[5.6]dodecane acts as a selective antagonist of the sigma-2 receptor, which is a novel target for the treatment of neurological disorders. The sigma-2 receptor is involved in various cellular processes, including cell growth, proliferation, and apoptosis. 3,7-dimethyl-11-[(2S)-2-phenylbutanoyl]-3,7,11-triazaspiro[5.6]dodecane has been shown to modulate the sigma-2 receptor signaling pathway, leading to neuroprotective effects and improved cognitive function.
Biochemical and Physiological Effects
3,7-dimethyl-11-[(2S)-2-phenylbutanoyl]-3,7,11-triazaspiro[5.6]dodecane has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. 3,7-dimethyl-11-[(2S)-2-phenylbutanoyl]-3,7,11-triazaspiro[5.6]dodecane has also been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain. Additionally, 3,7-dimethyl-11-[(2S)-2-phenylbutanoyl]-3,7,11-triazaspiro[5.6]dodecane has been shown to have anti-tumor effects in various cancer cell lines.

Advantages and Limitations for Lab Experiments

3,7-dimethyl-11-[(2S)-2-phenylbutanoyl]-3,7,11-triazaspiro[5.6]dodecane has several advantages for lab experiments, including its high purity, favorable safety profile, and well-established synthesis method. However, there are also limitations to its use in lab experiments, including its limited solubility in aqueous solutions and its relatively short half-life in vivo.

Future Directions

There are several future directions for the research and development of 3,7-dimethyl-11-[(2S)-2-phenylbutanoyl]-3,7,11-triazaspiro[5.6]dodecane. One potential area of research is the optimization of the synthesis method to improve yield and purity. Another area of research is the development of more effective formulations for 3,7-dimethyl-11-[(2S)-2-phenylbutanoyl]-3,7,11-triazaspiro[5.6]dodecane to improve its solubility and bioavailability. Additionally, further preclinical studies are needed to fully understand the potential therapeutic applications of 3,7-dimethyl-11-[(2S)-2-phenylbutanoyl]-3,7,11-triazaspiro[5.6]dodecane in various neurological disorders. Finally, clinical trials are needed to evaluate the safety and efficacy of 3,7-dimethyl-11-[(2S)-2-phenylbutanoyl]-3,7,11-triazaspiro[5.6]dodecane in humans.
Conclusion
In conclusion, 3,7-dimethyl-11-[(2S)-2-phenylbutanoyl]-3,7,11-triazaspiro[5.6]dodecane is a promising drug candidate for the treatment of various neurological disorders. Its selective antagonism of the sigma-2 receptor has shown neuroprotective effects and improved cognitive function in preclinical studies. While there are limitations to its use in lab experiments, there are several future directions for research and development that could lead to the development of effective treatments for neurological disorders.

Synthesis Methods

The synthesis of 3,7-dimethyl-11-[(2S)-2-phenylbutanoyl]-3,7,11-triazaspiro[5.6]dodecane involves the reaction between 3,7-dimethyl-1,5-diazabicyclo[4.3.0]non-5-ene (DMDBN) and (2S)-2-phenylbutanoyl chloride. The reaction takes place in the presence of a base and an organic solvent, such as dichloromethane or toluene. The product is obtained in good yield and high purity through a simple workup procedure.

Scientific Research Applications

3,7-dimethyl-11-[(2S)-2-phenylbutanoyl]-3,7,11-triazaspiro[5.6]dodecane has been extensively studied for its potential therapeutic applications in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has shown promising results in preclinical studies, including improved cognitive function, neuroprotection, and anti-inflammatory effects. 3,7-dimethyl-11-[(2S)-2-phenylbutanoyl]-3,7,11-triazaspiro[5.6]dodecane has also been shown to have a favorable safety profile in animal studies.

properties

IUPAC Name

(2S)-1-(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecan-11-yl)-2-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O/c1-4-19(18-9-6-5-7-10-18)20(25)24-14-8-13-23(3)21(17-24)11-15-22(2)16-12-21/h5-7,9-10,19H,4,8,11-17H2,1-3H3/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMLKCOIBMZIBRK-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCCN(C3(C2)CCN(CC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC=CC=C1)C(=O)N2CCCN(C3(C2)CCN(CC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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